N-Acetyl-DL-methionine

Description

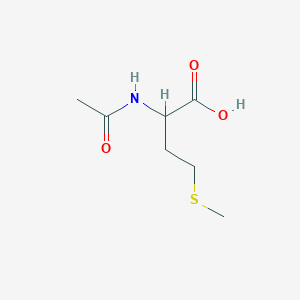

Structure

3D Structure

Properties

IUPAC Name |

2-acetamido-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3S/c1-5(9)8-6(7(10)11)3-4-12-2/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUYPXLNMDZIRQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCSC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5037022 | |

| Record name | N-Acetyl-methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5037022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1115-47-5, 65-82-7 | |

| Record name | N-Acetylmethionine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1115-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetylmethionine, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001115475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetylmethionine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118514 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Acetyl-DL-methionine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7633 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methionine, N-acetyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Acetyl-methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5037022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-acetyl-DL-methionine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.932 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ACETYLMETHIONINE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/383941IGXN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the In Vitro Mechanism of Action of N-Acetyl-DL-Methionine

Introduction

N-Acetyl-DL-methionine (NADLM) is a derivative of the essential amino acid methionine, utilized across various sectors of life science research and pharmaceutical development. Its importance stems from its role as a more stable and soluble precursor to L-methionine, a critical component in numerous cellular processes. This technical guide provides an in-depth exploration of the in vitro mechanism of action of NADLM, designed for researchers, scientists, and drug development professionals. We will delve into the biochemical transformations, cellular effects, and the experimental methodologies required to elucidate its function, moving beyond mere procedural descriptions to explain the causal rationale behind experimental design.

Core Tenet: The Stereospecific Bioavailability of N-Acetyl-DL-Methionine

A foundational concept in understanding the in vitro action of N-Acetyl-DL-methionine is its stereospecificity. NADLM is a racemic mixture, containing both N-Acetyl-L-methionine (NALM) and N-Acetyl-D-methionine (NADM). It is crucial to recognize that only the L-isomer is readily metabolized by mammalian cells. The D-isomer is not easily converted to L-methionine and thus exhibits limited biological activity in most in vitro systems. Therefore, for practical purposes, the effective concentration of bioavailable methionine precursor in a solution of NADLM is approximately 50% of the total concentration.

Part 1: The Primary Mechanism - Enzymatic Conversion to L-Methionine

The principal in vitro action of N-Acetyl-L-methionine is its function as a pro-drug or precursor to L-methionine. This conversion is not spontaneous but is catalyzed by a specific cytosolic enzyme.

The Role of Aminoacylase-1 (ACY1)

The key enzyme responsible for the hydrolysis of N-Acetyl-L-methionine is Aminoacylase-1 (ACY1), an N-acyl-L-amino-acid amidohydrolase.[1][2] This enzyme catalyzes the deacetylation of N-acetylated amino acids, yielding the free amino acid and acetate.[1][3] ACY1 is a cytosolic enzyme, meaning this conversion occurs within the cell after uptake of NALM.[3][4] The expression of ACY1 is particularly high in the kidney and brain.[1]

The enzymatic reaction can be summarized as follows:

N-Acetyl-L-methionine + H₂O --(Aminoacylase-1)--> L-methionine + Acetate

Deficiencies in Aminoacylase-1 have been linked to various neurological disorders, underscoring its importance in amino acid metabolism.[5][6]

Visualizing the Conversion Pathway

The following diagram illustrates the enzymatic conversion of N-Acetyl-L-methionine to L-methionine.

Caption: Enzymatic conversion of N-Acetyl-L-methionine.

Part 2: Downstream Metabolic Fates of Liberated L-Methionine

Once N-Acetyl-L-methionine is converted to L-methionine, it enters the endogenous methionine pool and participates in a multitude of essential cellular pathways.

Protein Synthesis

L-methionine is a proteinogenic amino acid, meaning it is a fundamental building block for protein synthesis. While methionine can initiate protein synthesis, this initial methionine is often cleaved post-translationally.[7] Therefore, the primary role of methionine derived from NADLM in this context is as an elongating amino acid incorporated into nascent polypeptide chains.

S-Adenosylmethionine (SAM) Synthesis and Methylation Reactions

A critical metabolic fate of L-methionine is its conversion to S-adenosylmethionine (SAM). This reaction is catalyzed by the enzyme methionine adenosyltransferase (MAT), which utilizes ATP.[8][9] SAM is the primary methyl group donor in the cell, essential for the methylation of DNA, RNA, proteins, and lipids.[8][10] These methylation events are crucial for regulating gene expression, protein function, and signal transduction.

Transsulfuration Pathway and Antioxidant Defense

L-methionine is a precursor for the synthesis of another sulfur-containing amino acid, cysteine. This occurs via the transsulfuration pathway. Cysteine, in turn, is a rate-limiting precursor for the synthesis of the major intracellular antioxidant, glutathione (GSH).[11] The antioxidant properties of N-Acetyl-DL-methionine are largely attributed to this indirect pathway, as increased L-methionine availability can bolster the cellular glutathione pool.[5][11] N-acetyl-L-methionine has been shown to be a superior reactive oxygen species (ROS) scavenger compared to other compounds like N-acetyl-L-tryptophan, likely due to its role in supporting GSH synthesis.[12]

Visualizing the Metabolic Network

The following diagram illustrates the key metabolic pathways involving L-methionine derived from N-Acetyl-L-methionine.

Caption: Metabolic fates of L-methionine.

Part 3: Experimental Protocols for In Vitro Analysis

To investigate the in vitro mechanism of action of N-Acetyl-DL-methionine, a series of well-controlled experiments are necessary. The following protocols are provided as a guide for researchers.

Quantification of N-Acetyl-DL-Methionine and L-Methionine by HPLC

Rationale: This assay is fundamental to confirming the conversion of N-Acetyl-L-methionine to L-methionine in your in vitro system.

Protocol:

-

Sample Preparation:

-

Culture cells to the desired confluency.

-

Treat cells with N-Acetyl-DL-methionine at various concentrations and time points.

-

Harvest both the cell lysate and the culture medium.

-

Deproteinate the samples by adding an equal volume of ice-cold methanol or acetonitrile, vortexing, and centrifuging at high speed to pellet the precipitated protein.

-

Collect the supernatant for analysis.

-

-

HPLC System:

-

Detection:

-

UV detection at a wavelength of approximately 230 nm is appropriate for N-Acetyl-methionine.

-

For enhanced sensitivity and specificity, especially for L-methionine, pre-column derivatization with o-phthalaldehyde (OPA) followed by fluorescence detection can be employed.[15]

-

-

Data Analysis:

-

Generate standard curves for both N-Acetyl-DL-methionine and L-methionine.

-

Quantify the concentrations in your samples by comparing their peak areas to the standard curves.

-

A decrease in N-Acetyl-L-methionine concentration with a corresponding increase in L-methionine concentration over time provides direct evidence of enzymatic conversion.

-

Cell Viability and Proliferation Assays (MTT/XTT)

Rationale: To determine the effect of N-Acetyl-DL-methionine on cell health and growth.

Protocol:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

-

-

Treatment:

-

Treat cells with a range of N-Acetyl-DL-methionine concentrations. Include both positive (e.g., a known cytotoxic agent) and negative (vehicle) controls.

-

-

Incubation:

-

Incubate the plate for the desired duration (e.g., 24, 48, 72 hours).

-

-

MTT Assay:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[16]

-

Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[16]

-

Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO, isopropanol with HCl).[16]

-

Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Express the results as a percentage of the vehicle-treated control.

-

In Vitro Antioxidant Capacity Assays (DPPH/ABTS)

Rationale: To assess the direct radical scavenging activity of N-Acetyl-DL-methionine.

Protocol:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay:

-

Prepare a stock solution of DPPH in methanol.

-

In a 96-well plate, add various concentrations of N-Acetyl-DL-methionine to the DPPH solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Measure the decrease in absorbance at approximately 517 nm. The discoloration of the purple DPPH solution indicates radical scavenging.

-

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay:

-

Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.

-

Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline) to a specific absorbance at 734 nm.

-

Add various concentrations of N-Acetyl-DL-methionine to the ABTS•+ solution.

-

After a set incubation time, measure the decrease in absorbance at 734 nm.

-

-

Data Analysis:

-

Use a known antioxidant, such as Trolox or ascorbic acid, as a positive control and for generating a standard curve.

-

Express the antioxidant capacity as Trolox Equivalents (TEAC) or as the concentration that inhibits 50% of the radicals (IC50).

-

Measurement of Intracellular Reactive Oxygen Species (ROS)

Rationale: To determine if N-Acetyl-DL-methionine can mitigate intracellular oxidative stress.

Protocol:

-

Cell Seeding and Treatment:

-

Seed cells in a black, clear-bottom 96-well plate or on coverslips for microscopy.

-

Pre-treat cells with N-Acetyl-DL-methionine for a desired period.

-

Induce oxidative stress with an agent like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP).

-

-

ROS Detection:

-

Load the cells with a fluorescent ROS indicator dye, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[17]

-

Inside the cell, esterases cleave the diacetate group, and in the presence of ROS, the non-fluorescent DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[17]

-

-

Quantification:

-

Measure the fluorescence intensity using a fluorescence microplate reader or visualize and quantify using fluorescence microscopy.

-

-

Data Analysis:

-

Compare the fluorescence levels in cells treated with the ROS inducer alone versus those pre-treated with N-Acetyl-DL-methionine. A reduction in fluorescence indicates a decrease in intracellular ROS.

-

Visualizing the Experimental Workflow

The following diagram outlines a typical experimental workflow for investigating the in vitro effects of N-Acetyl-DL-methionine.

Caption: Experimental workflow for NADLM analysis.

Part 4: Data Interpretation and Mechanistic Insights

| Assay | Expected Outcome with N-Acetyl-DL-methionine | Mechanistic Implication |

| HPLC Analysis | Decrease in N-Acetyl-L-methionine and increase in L-methionine in cell lysates over time. | Confirms cellular uptake and enzymatic conversion by Aminoacylase-1. |

| Cell Viability (MTT) | Generally, maintenance of cell viability at physiological concentrations. Potential cytotoxicity at very high concentrations. | Demonstrates biocompatibility and identifies the therapeutic window. |

| DPPH/ABTS Assays | Modest direct radical scavenging activity. | Suggests that direct chemical scavenging is not the primary antioxidant mechanism. |

| Intracellular ROS | Reduction in ROS levels in cells challenged with an oxidative stressor. | Indicates an indirect antioxidant effect, likely through the enhancement of the cellular glutathione system. |

Conclusion

The in vitro mechanism of action of N-Acetyl-DL-methionine is primarily centered on its role as a bioavailable precursor to L-methionine, a process mediated by the enzyme Aminoacylase-1. The liberated L-methionine then integrates into the cell's metabolic network, contributing to protein synthesis, methylation reactions, and, crucially, the cellular antioxidant defense system via the transsulfuration pathway and subsequent glutathione synthesis. A thorough understanding of this mechanism, supported by the rigorous application of the experimental protocols outlined in this guide, is essential for the effective utilization of N-Acetyl-DL-methionine in research and development.

References

-

Aminoacylase-1 (ACY-1, N-acyl-L-amino-acid amidohydrolase, ACY1) | BioVendor R&D.

-

N-acetylamino acid utilization by kidney aminoacylase-1 - PubMed.

-

Aminoacylase 1 (ACY-1) Mediates the Proliferation and Migration of Neuroblastoma Cells in Humans Through the ERK/Transforming Growth Factor β (TGF-β) Signaling Pathways - PMC - NIH.

-

Aminoacylase I Deficiency | The Online Metabolic and Molecular Bases of Inherited Disease.

-

Mutations in ACY1, the Gene Encoding Aminoacylase 1, Cause a Novel Inborn Error of Metabolism - PMC - PubMed Central.

-

Using Reaction Kinetics for Hydrolysis of N-Acetyl-DL-Methionine - News-Medical.Net.

-

MTT Assay Protocol for Cell Viability and Proliferation.

-

How to Determine Reaction Kinetics for Hydrolysis of N-Acetyl-DL-Methionine - AZoM.

-

Protocol for Cell Viability Assays - BroadPharm.

-

N-Acetyl-methionine - SIELC Technologies.

-

HPLC Analysis of N-Acetylmethionine Enantiomers on Astec ® (R,R) P-CAP - Sigma-Aldrich.

-

Cell Viability Assay (MTT Assay) Protocol.

-

HPLC Methods for analysis of Methionine - HELIX Chromatography.

-

MTT assay protocol | Abcam.

-

MTT Assay Protocol | Springer Nature Experiments.

-

In vitro antioxidant activity via DPPH • , ABTS· + , phenantroline, and FRAP methods. - ResearchGate.

-

Selected in vitro methods to determine antioxidant activity of hydrophilic/lipophilic substances.

-

The degree of deacetylation of N-acetyl-DL-methionine catalyzed by free... - ResearchGate.

-

Simplified Methods for Microtiter Based Analysis of In Vitro Antioxidant Activity.

-

D- and L-methionine preparation from N-acetyl-DL-methionine by the means of bacterial L-aminoacylase - ResearchGate.

-

DOT Language - Graphviz.

-

Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - NIH.

-

The Potential of a Protein Model Synthesized Absent of Methionine - PMC - PubMed Central.

-

Graphviz Examples and Tutorial - Sketchviz.

-

Impurity profiling of L-methionine by HPLC on a mixed mode column - ResearchGate.

-

In vitro antioxidant activities in DPPH and ABTS assays of S. alba hydromethanolic leaf and bark extracts. - ResearchGate.

-

N-acetyl-L-methionine is a superior protectant of human serum albumin against post-translational oxidation as compared to N-acetyl-L-tryptophan - PubMed Central.

-

Detection of N-acetyl methionine in human and murine brain and neuronal and glial derived cell lines | Request PDF - ResearchGate.

-

Effects of N-acetyl-DL-methionine on the liver, GSH synthesis and plasma ALAT level in male Bom:NMRI mice - PubMed.

-

Detection of N-acetyl methionine in human and murine brain and neuronal and glial derived cell lines - PubMed.

-

Drawing graphs with dot - Graphviz.

-

N-acetyl cysteine, L-cysteine, and beta-mercaptoethanol augment selenium-glutathione peroxidase activity in glucose-6-phosphate dehydrogenase-deficient human erythrocytes | Request PDF - ResearchGate.

-

EP1200601B1 - Method for the production of l-amino acids from their racemic n-acetyl-d, l-derivatives by enzymatic racemate cleavage by means of isolated recombinant enzymes - Google Patents.

-

Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo - PubMed.

-

Simple Graph - GraphViz Examples and Tutorial.

-

Measurement of Reactive Oxygen and Nitrogen Species in Living Cells Using the Probe 2',7'-Dichlorodihydrofluorescein - NIH.

-

A rapid HPLC method for the measurement of ultra-low plasma methionine concentrations applicable to methionine depletion therapy - PubMed.

-

Biosynthesis of S-Adenosylmethionine by Magnetically Immobilized Escherichia coli Cells Highly Expressing a Methionine Adenosyltransferase Variant - PMC - NIH.

-

Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC - NIH.

-

In Situ Detection and Measurement of Intracellular Reactive Oxygen Species in Single Isolated Mature Skeletal Muscle Fibers by Real Time Fluorescence Microscopy - NIH.

-

Measurement of Reactive Oxygen Species, Reactive Nitrogen Species, and Redox-Dependent Signaling in the Cardiovascular System: A Scientific Statement From the American Heart Association - PubMed Central.

-

Enzymatic Synthesis of S-Adenosylmethionine Using Immobilized Methionine Adenosyltransferase Variants on the 50-mM Scale - MDPI.

-

Enhanced S-adenosyl-L-methionine synthesis in Saccharomyces cerevisiae using metabolic engineering strategies - ResearchGate.

-

N -Acetyl cysteine, L -cysteine, and β-mercaptoethanol augment seleniumglutathione peroxidase activity in glucose-6-phosphate dehydrogenasedeficient human erythrocytes | Request PDF - ResearchGate.

-

S-Adenosylmethionine: more than just a methyl donor - PMC - NIH.

-

In Vitro Cellular Uptake Studies of Self-Assembled Fluorinated Nanoparticles Labelled with Antibodies - MDPI.

-

(PDF) Enzymatic Reactions of S-Adenosyl-L-Methionine: Synthesis and Applications.

Sources

- 1. Aminoacylase-1 (ACY-1, N-acyl-L-amino-acid amidohydrolase, ACY1) | BioVendor R&D [biovendor.com]

- 2. N-acetylamino acid utilization by kidney aminoacylase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aminoacylase 1 (ACY-1) Mediates the Proliferation and Migration of Neuroblastoma Cells in Humans Through the ERK/Transforming Growth Factor β (TGF-β) Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ommbid.mhmedical.com [ommbid.mhmedical.com]

- 5. researchgate.net [researchgate.net]

- 6. Detection of N-acetyl methionine in human and murine brain and neuronal and glial derived cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. Biosynthesis of S-Adenosylmethionine by Magnetically Immobilized Escherichia coli Cells Highly Expressing a Methionine Adenosyltransferase Variant - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. S-Adenosylmethionine: more than just a methyl donor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effects of N-acetyl-DL-methionine on the liver, GSH synthesis and plasma ALAT level in male Bom:NMRI mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. N-acetyl-L-methionine is a superior protectant of human serum albumin against post-translational oxidation as compared to N-acetyl-L-tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 13. N-Acetyl-methionine | SIELC Technologies [sielc.com]

- 14. researchgate.net [researchgate.net]

- 15. A rapid HPLC method for the measurement of ultra-low plasma methionine concentrations applicable to methionine depletion therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 17. In Situ Detection and Measurement of Intracellular Reactive Oxygen Species in Single Isolated Mature Skeletal Muscle Fibers by Real Time Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biochemical Properties of N-Acetyl-DL-methionine

This guide provides a comprehensive technical overview of N-Acetyl-DL-methionine, designed for researchers, scientists, and drug development professionals. It delves into the core biochemical properties, metabolic significance, and practical applications of this important methionine derivative.

Introduction: Unveiling N-Acetyl-DL-methionine

N-Acetyl-DL-methionine is a derivative of the essential amino acid methionine, where an acetyl group is attached to the nitrogen atom of the amino group.[1][2] This modification enhances the stability and alters the solubility characteristics of the parent molecule, making it a versatile compound in various industrial and research settings.[3] As a racemic mixture, it contains both N-Acetyl-D-methionine and N-Acetyl-L-methionine. The L-enantiomer is the biologically active form, nutritionally and metabolically equivalent to L-methionine.[4][5] This guide will explore the critical roles of N-Acetyl-DL-methionine as a pharmaceutical intermediate, a nutritional supplement, and a biochemical reagent.[1][6]

Physicochemical and Biochemical Properties

A thorough understanding of the fundamental properties of N-Acetyl-DL-methionine is crucial for its effective application.

Chemical and Physical Data

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₃NO₃S | [2] |

| Molecular Weight | 191.25 g/mol | [2] |

| CAS Number | 1115-47-5 | [1] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 117-119 °C | |

| Solubility | Soluble in water and ethanol | [6] |

| IUPAC Name | 2-acetamido-4-(methylsulfanyl)butanoic acid | [2] |

Biochemical Characteristics

N-Acetyl-DL-methionine serves as a pro-drug or precursor to L-methionine in biological systems. The acetyl group is enzymatically cleaved, releasing L-methionine to participate in various metabolic pathways.[5] This enzymatic conversion is a critical step for its biological activity.

Metabolic Fate and Biological Significance

The primary biological role of N-Acetyl-DL-methionine is to serve as a bioavailable source of L-methionine. Once deacetylated, L-methionine integrates into the methionine cycle, a central hub of cellular metabolism.

The Methionine Cycle and Transmethylation

L-methionine is a crucial precursor for the synthesis of S-adenosylmethionine (SAMe), the universal methyl donor in the body.[1][7] SAMe is indispensable for the methylation of DNA, RNA, proteins, and lipids, thereby regulating gene expression and cellular signaling.[1]

Role in Glutathione Synthesis and Antioxidant Defense

Through the transsulfuration pathway, homocysteine, a product of the methionine cycle, is converted to cysteine.[7] Cysteine is the rate-limiting amino acid for the synthesis of glutathione (GSH), the most abundant endogenous antioxidant.[6][8][9] By providing a source of L-methionine and subsequently cysteine, N-Acetyl-DL-methionine contributes to the maintenance of cellular redox balance and protects against oxidative stress.[10] Studies have shown that administration of N-Acetyl-DL-methionine can inhibit the decrease of hepatic glutathione levels.[10][11]

Stereospecific Metabolism: The Fate of the D-Enantiomer

While the L-enantiomer of N-acetyl-methionine is readily metabolized, the D-enantiomer follows a different path. The acetate moiety of N-acetyl-D-methionine is not as easily metabolized to CO2 as that of the L-form.[5] The conversion of D-methionine to L-methionine involves a two-step enzymatic process, first to its α-keto analogue, 2-oxo-4-methylthiobutyric acid (KMB), followed by transamination to L-methionine.[12]

Synthesis and Purification: A Laboratory Perspective

The synthesis of N-Acetyl-DL-methionine is typically achieved through the acetylation of DL-methionine. This process enhances its stability for various applications.[3]

Experimental Protocol: Synthesis of N-Acetyl-DL-methionine

This protocol outlines a standard laboratory procedure for the synthesis of N-Acetyl-DL-methionine.

Materials:

-

DL-Methionine

-

Acetic anhydride

-

Aqueous alkali (e.g., sodium hydroxide solution)

-

Ethyl acetate

-

Sulfuric acid

-

Activated carbon

-

Standard laboratory glassware and equipment

Procedure:

-

Dissolve DL-Methionine in an aqueous alkali solution in a reaction vessel.

-

While maintaining the temperature between 20°C and 60°C and the pH between 6.5 and 10.0, slowly add acetic anhydride to the reaction mixture with constant stirring.[13]

-

Monitor the reaction progress. Once the reaction is complete, acidify the mixture with sulfuric acid.

-

Extract the N-Acetyl-DL-methionine from the aqueous solution using ethyl acetate.

-

Wash the combined organic extracts with water.

-

Concentrate the organic phase under reduced pressure to obtain the crude product.

-

For purification, dissolve the crude product in hot water, treat with activated carbon, and filter.

-

Allow the filtrate to cool, promoting crystallization of pure N-Acetyl-DL-methionine.

-

Collect the crystals by filtration, wash with cold water, and dry under vacuum.

Analytical Methodologies

Accurate quantification of N-Acetyl-DL-methionine and its metabolites is essential for research and quality control. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.

HPLC Protocol for Enantiomeric Separation

This protocol provides a method for the separation of N-Acetyl-D-methionine and N-Acetyl-L-methionine.

Instrumentation and Columns:

-

HPLC system with UV detector

-

Chiral column: Astec® (R,R) P-CAP, 25 cm x 4.6 mm I.D., 5 µm particles

Chromatographic Conditions:

-

Mobile Phase: 20 mM ammonium acetate in acetonitrile and methanol (70:30, v/v)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection: UV at 230 nm

-

Injection Volume: 1 µL

Sample Preparation:

-

Dissolve the sample in methanol to a concentration of 1 mg/mL.

-

Filter the sample through a 0.45 µm syringe filter before injection.

For Plasma Samples:

-

Deproteinize the plasma sample by adding a precipitating agent (e.g., sulfosalicylic acid).

-

Centrifuge to pellet the precipitated proteins.

-

The supernatant can be directly analyzed or further processed, which may include derivatization with reagents like o-phthalaldehyde (OPA) for fluorescence detection, especially for low concentrations of the deacetylated methionine.[14][15]

Applications in Research and Development

N-Acetyl-DL-methionine's unique properties make it a valuable tool in various scientific disciplines.

Pharmaceutical and Nutritional Applications

-

Pharmaceutical Intermediate: Its chemical structure serves as a building block for the synthesis of more complex therapeutic compounds.[1]

-

Dietary Supplement: It is used in sports nutrition to support muscle building and in animal feed to enhance growth.[8]

-

Liver Health: Its role in glutathione synthesis makes it a candidate for supporting liver function, particularly in cases of toxicity.[16]

Antioxidant Capacity Assessment

The ability of N-Acetyl-DL-methionine to bolster glutathione levels underlies its antioxidant properties. The following is a generalized protocol for assessing the total antioxidant capacity (TAC) of a sample, which can be adapted to evaluate the effects of N-Acetyl-DL-methionine supplementation in biological systems.

Principle: This assay is based on the reduction of Cu²⁺ to Cu¹⁺ by the antioxidants present in the sample. The resulting Cu¹⁺ forms a colored complex with a chromogenic agent like bicinchoninic acid (BCA), which can be measured spectrophotometrically.[11]

Materials:

-

Copper (II) sulfate (CuSO₄) solution

-

Bicinchoninic acid (BCA) solution

-

Ascorbic acid (for standard curve)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a Standard Curve: Create a series of ascorbic acid standards of known concentrations.[11]

-

Sample Preparation: Prepare the biological samples (e.g., plasma, cell lysates) to be tested.

-

Reaction Setup: In a 96-well plate, add the standards and samples to respective wells.

-

Initiate Reaction: Add the working solution (containing CuSO₄ and BCA) to all wells.[11]

-

Incubation: Incubate the plate at room temperature, protected from light.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.[11]

-

Calculation: Determine the antioxidant capacity of the samples by comparing their absorbance to the standard curve.

Conclusion

N-Acetyl-DL-methionine is a multifaceted molecule with significant biochemical and therapeutic potential. Its role as a stable and bioavailable precursor to L-methionine places it at the crossroads of critical metabolic pathways, including transmethylation and glutathione synthesis. A comprehensive understanding of its properties, metabolism, and analytical methodologies, as detailed in this guide, is paramount for leveraging its full potential in research, drug development, and nutritional science.

References

- N-Acetyl-DL-methionine: Applications in Pharma & Biochemical Research. (URL: )

- The Chemistry of N-Acetyl-DL-Methionine: Synthesis and Industrial Applic

- Process for the production of n-acetyl-l-methionine.

-

Effects of N-acetyl-DL-methionine on the liver, GSH synthesis and plasma ALAT level in male Bom:NMRI mice. PubMed. (URL: [Link])

-

N-Acetyl-DL-methionine | C7H13NO3S | CID 6180. PubChem. (URL: [Link])

-

Biotransformation of D-Methionine into L-methionine in the cascade of four enzymes. ResearchGate. (URL: [Link])

-

Pathways to increase intracellular levels of glutathione. Methionine,... ResearchGate. (URL: [Link])

-

How to Determine Reaction Kinetics for Hydrolysis of N-Acetyl-DL-Methionine. AZoM. (URL: [Link])

-

D- and L-methionine preparation from N-acetyl-DL-methionine by the means of bacterial L-aminoacylase. ResearchGate. (URL: [Link])

-

Comparative metabolism of L-methionine and N-acetylated derivatives of methionine. PubMed. (URL: [Link])

-

A rapid HPLC method for the measurement of ultra-low plasma methionine concentrations applicable to methionine depletion therapy. PubMed. (URL: [Link])

-

DL-Methionine. Organic Syntheses. (URL: [Link])

-

A systematic review of metabolism of methionine sources in animals: One parameter does not convey a comprehensive story. PubMed Central. (URL: [Link])

-

Could anyone recommend an assay method for methionine determination in plasma? ResearchGate. (URL: [Link])

-

N-acetyl-L-methionine is a superior protectant of human serum albumin against post-translational oxidation as compared to N-acetyl-L-tryptophan. PubMed Central. (URL: [Link])

-

Glutathione. Wikipedia. (URL: [Link])

-

Protocol for assessing total antioxidant capacity in minimal volumes of varying clinical human samples. STAR Protocols. (URL: [Link])

-

Biotransformation of D-methionine into L-methionine in the cascade of four enzymes. (URL: [Link])

-

Showing metabocard for N-Acetyl-L-methionine (HMDB0011745). Human Metabolome Database. (URL: [Link])

-

Analysis of Amino Acids by HPLC. Agilent. (URL: [Link])

-

GLUTATHIONE SYNTHESIS. PubMed Central. (URL: [Link])

-

Glutathione: A small molecule with big sense. ScholarWorks @ UTRGV. (URL: [Link])

-

State-of-the-art of high-performance liquid chromatographic analysis of amino acids in physiological samples. (URL: [Link])

-

(PDF) Protocol for assessing total antioxidant capacity in minimal volumes of varying clinical human samples. ResearchGate. (URL: [Link])

-

Mitigation of Oxidation in Therapeutic Antibody Formulations: a Biochemical Efficacy and Safety Evaluation of N-Acetyl-Tryptophan and L-Methionine. PubMed. (URL: [Link])

-

Determination of DL Methionine in Soybean Natural Extract and Pharmaceutical Preparation by New HPLC Method and Detection of its. Journal of American Science. (URL: [Link])

-

Comparison of S-Adenosyl-L-methionine (SAMe) and N-Acetylcysteine (NAC) Protective Effects on Hepatic Damage when Administered After Acetaminophen Overdose. PubMed Central. (URL: [Link])

-

Detection of N-acetyl methionine in human and murine brain and neuronal and glial derived cell lines. ResearchGate. (URL: [Link])

-

Protective effects of N-acetylcysteine and S-adenosyl-Lmethionine against nephrotoxicity and immunotoxicity induced by ochratoxin A in rats. PubMed Central. (URL: [Link])

Sources

- 1. nbinno.com [nbinno.com]

- 2. DE19546533A1 - Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids - Google Patents [patents.google.com]

- 3. nbinno.com [nbinno.com]

- 4. N-Acetyl-DL-methionine | Endogenous Metabolite | TargetMol [targetmol.com]

- 5. Comparative metabolism of L-methionine and N-acetylated derivatives of methionine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Methionine Metabolism: Key Enzymes, Reactions, and Interplay with Cellular Pathways - Creative Proteomics Blog [creative-proteomics.com]

- 8. Glutathione - Wikipedia [en.wikipedia.org]

- 9. GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of N-acetyl-DL-methionine on the liver, GSH synthesis and plasma ALAT level in male Bom:NMRI mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Protocol for assessing total antioxidant capacity in minimal volumes of varying clinical human samples - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A systematic review of metabolism of methionine sources in animals: One parameter does not convey a comprehensive story - PMC [pmc.ncbi.nlm.nih.gov]

- 13. US4011263A - Process for the production of n-acetyl-l-methionine - Google Patents [patents.google.com]

- 14. A rapid HPLC method for the measurement of ultra-low plasma methionine concentrations applicable to methionine depletion therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. bevital.no [bevital.no]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Antioxidant Activity of N-Acetyl-DL-methionine

Introduction: Beyond the Essential Amino Acid

N-Acetyl-DL-methionine (NADL-Met), a derivative of the essential sulfur-containing amino acid methionine, is emerging as a compound of significant interest in the fields of drug development, biopharmaceutical stabilization, and cellular protection. While its role as a bioavailable source of L-methionine is well-established, its intrinsic antioxidant capabilities are drawing increasing attention from the scientific community.[1][2] Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in a multitude of diseases, including neurodegenerative disorders, cardiovascular diseases, and drug-induced toxicities.[3]

This technical guide provides a comprehensive exploration of the antioxidant activity of N-Acetyl-DL-methionine, moving beyond surface-level descriptions to delve into its core mechanisms of action, comparative efficacy, and the methodologies required for its robust evaluation. Designed for researchers, scientists, and drug development professionals, this document synthesizes current scientific understanding to provide a field-proven perspective on leveraging the protective properties of this multifaceted molecule.

Core Antioxidant Mechanisms: A Dual-Pronged Defense

The antioxidant prowess of N-Acetyl-DL-methionine stems from a combination of direct free radical scavenging and indirect contributions to the cellular antioxidant arsenal. This dual functionality makes it a versatile agent in combating oxidative stress.

Direct Radical Scavenging: The Role of the Thioether Group

The primary site of direct antioxidant activity in NADL-Met is the thioether group of the methionine side chain. This sulfur-containing moiety is susceptible to oxidation by a wide array of ROS, effectively neutralizing them in the process.[4]

Mechanism of Action:

The thioether sulfur can undergo a one-electron oxidation when encountering a potent oxidant, such as the hydroxyl radical (•OH), forming a sulfur radical cation (>S•+).[4] This intermediate is a key decision point in the subsequent reaction cascade. Two primary competing pathways for the fate of this radical cation have been identified: deprotonation and decarboxylation.[4] Studies on the photosensitized oxidation of N-Acetyl-Methionine have shown that deprotonation is the preferred reaction pathway.[4]

-

Reaction with Hydroxyl Radicals (•OH): The hydroxyl radical is one of the most reactive and damaging ROS. NADL-Met can effectively scavenge •OH, protecting critical biomolecules from its destructive effects.[5] The reaction proceeds via the oxidation of the sulfur atom.

-

Reaction with Peroxynitrite (ONOO⁻): Peroxynitrite is a potent nitrating and oxidizing agent. N-Acetyl-L-methionine has been shown to be effective in protecting proteins like human serum albumin from peroxynitrite-mediated damage.[5]

The following diagram illustrates the pivotal role of the sulfur atom in the direct radical scavenging process.

Caption: Direct radical scavenging mechanism of N-Acetyl-DL-methionine.

Indirect Antioxidant Activity: A Precursor to Cellular Defenses

Beyond its direct scavenging ability, NADL-Met contributes to the overall antioxidant capacity of the cell through its metabolic fate.

-

Methionine Provision and Cysteine Synthesis: N-Acetyl-L-methionine is metabolically equivalent to L-methionine.[6] Methionine is a precursor for the synthesis of cysteine, which is the rate-limiting amino acid for the production of glutathione (GSH), the most abundant endogenous antioxidant in mammalian cells.[7][8] The transsulfuration pathway converts methionine to cysteine, thereby supporting GSH homeostasis.

-

Glutathione (GSH) Synthesis: By providing a source of cysteine, NADL-Met indirectly supports the synthesis of glutathione.[7] GSH plays a critical role in detoxifying ROS, recycling other antioxidants like vitamins C and E, and is a cofactor for antioxidant enzymes such as glutathione peroxidase. However, it is important to note that some studies have shown that high doses of N-acetyl-DL-methionine can cause a temporary decrease in hepatic glutathione levels, suggesting a complex dose-dependent relationship that warrants further investigation.[9]

The following diagram outlines the indirect antioxidant pathway of N-Acetyl-DL-methionine.

Caption: Indirect antioxidant role of N-Acetyl-DL-methionine via glutathione synthesis.

Comparative Efficacy: NADL-Met vs. Other Antioxidants

A critical aspect of evaluating any antioxidant is its performance relative to other known agents.

N-Acetyl-DL-methionine vs. N-Acetylcysteine (NAC)

NAC is a widely recognized antioxidant and a direct precursor to cysteine for GSH synthesis.[7][10] Both NADL-Met and NAC have demonstrated protective effects against drug-induced hepatotoxicity by mitigating oxidative stress.[11]

-

Mechanism: While both can support GSH synthesis, their direct scavenging mechanisms differ. NAC's antioxidant activity is largely attributed to its free thiol (-SH) group, which readily donates a hydrogen atom.[7] In contrast, NADL-Met's activity centers on its thioether (-S-CH₃) group.

-

Efficacy: In studies on paracetamol-induced liver damage, both NAC and NADL-Met significantly reduced levels of the oxidative stress marker malondialdehyde (MDA) and increased depleted glutathione stores.[11] The relative potency can be context-dependent, with some studies suggesting NAC has a more pronounced effect in certain models of toxicity.[11]

N-Acetyl-DL-methionine vs. N-Acetyl-L-tryptophan

In the context of biopharmaceutical stabilization, N-Acetyl-L-methionine has shown clear superiority over N-acetyl-L-tryptophan, a common stabilizer for protein formulations like human serum albumin.[5]

-

Protection against Oxidation: Studies have demonstrated that N-Acetyl-L-methionine is significantly more effective at protecting albumin from oxidative modifications, such as protein carbonylation and the formation of advanced oxidation protein products (AOPPs).[5]

-

Structural Stabilization: N-Acetyl-L-methionine provides better preservation of the structural integrity of proteins under oxidative stress compared to N-acetyl-L-tryptophan.[5]

Data Presentation: A Qualitative Comparison of Antioxidant Effects

While extensive quantitative data from standardized in vitro assays (e.g., DPPH IC50, ORAC values) for N-Acetyl-DL-methionine are not widely published, a qualitative summary of its observed antioxidant effects from comparative studies provides valuable insight. The lack of standardized quantitative values in the public domain highlights a need for further research to benchmark the in vitro antioxidant capacity of NADL-Met against other well-characterized antioxidants.

| Antioxidant Agent | Observed Effect in Pre-clinical Models | Primary Mechanism | Reference |

| N-Acetyl-DL-methionine | Reduced MDA and NO levels in paracetamol-induced hepatotoxicity.[11] Increased GSH levels.[11] Superior to N-acetyl-L-tryptophan in preventing albumin oxidation and structural changes.[5] | Direct ROS scavenging (thioether group) & indirect GSH precursor. | [5][11] |

| N-Acetylcysteine (NAC) | Reduced MDA and NO levels in paracetamol- and phenacetin-induced hepatotoxicity.[11] Increased GSH and total thiol levels.[11] Direct scavenging of ROS.[7] | Direct ROS scavenging (thiol group) & direct cysteine precursor for GSH. | [7][11] |

| L-Methionine | Can activate endogenous antioxidant enzymes.[12] May reduce oxidative stress, but high levels can be pro-oxidant.[13] | Precursor for cysteine and GSH synthesis. | [12][13] |

Methodologies for Assessing Antioxidant Activity

To rigorously evaluate the antioxidant potential of N-Acetyl-DL-methionine, a multi-assay approach is essential. Different assays measure distinct aspects of antioxidant action, and a combination of methods provides a more complete profile.

Workflow for In Vitro Antioxidant Capacity Assessment

Caption: General workflow for evaluating the in vitro antioxidant capacity of NADL-Met.

Experimental Protocol: DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

Principle: The DPPH• radical has a deep violet color in solution with a characteristic absorbance maximum around 517 nm. When reduced by an antioxidant, the solution decolorizes. The degree of discoloration is proportional to the scavenging activity of the compound.

Step-by-Step Methodology:

-

Reagent Preparation:

-

DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in 100 mL of methanol or ethanol. Store this solution in an amber bottle at 4°C.

-

Test Sample (NADL-Met): Prepare a stock solution of N-Acetyl-DL-methionine in the same solvent used for the DPPH solution. Create a series of dilutions from this stock solution (e.g., 10, 25, 50, 100, 200 µg/mL).

-

Positive Control: Prepare a series of dilutions of a standard antioxidant like Ascorbic Acid or Trolox.

-

-

Assay Procedure:

-

Pipette 1.0 mL of each NADL-Met dilution into separate test tubes.

-

Add 2.0 mL of the 0.1 mM DPPH solution to each test tube.

-

Prepare a control tube containing 1.0 mL of solvent and 2.0 mL of the DPPH solution.

-

Prepare a blank tube for each sample concentration containing 1.0 mL of the sample dilution and 2.0 mL of the solvent (without DPPH) to correct for any absorbance from the sample itself.

-

Vortex all tubes thoroughly.

-

Incubate the tubes in the dark at room temperature for 30 minutes. The incubation time is critical as the reaction needs to reach a steady state.

-

-

Measurement and Calculation:

-

Measure the absorbance of all solutions at 517 nm using a spectrophotometer.

-

Calculate the percentage of radical scavenging activity (% Inhibition) using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:

-

A_control is the absorbance of the control reaction.

-

A_sample is the absorbance of the test sample (after subtracting the absorbance of the corresponding blank).

-

-

Plot a graph of % Inhibition versus the concentration of NADL-Met.

-

Determine the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) from the graph by linear regression. A lower IC50 value indicates higher antioxidant activity.

-

Experimental Protocol: Hydroxyl Radical (•OH) Scavenging Assay (ESR Method)

This assay provides a direct measure of the compound's ability to scavenge the highly reactive hydroxyl radical. Electron Spin Resonance (ESR) spectroscopy with a spin trap is a highly specific method for this purpose.

Principle: Hydroxyl radicals are generated via a Fenton-type reaction. These unstable radicals are "trapped" by a nitrone spin trap, such as 5,5-dimethyl-1-pyrroline N-oxide (DMPO), to form a more stable radical adduct (DMPO-OH) that can be detected by ESR. An antioxidant will compete with DMPO for the hydroxyl radicals, leading to a decrease in the intensity of the DMPO-OH ESR signal.[5]

Step-by-Step Methodology:

-

Reagent Preparation:

-

Phosphate Buffer: Prepare a sodium phosphate buffer solution (e.g., 0.2 M, pH 7.4).

-

DMPO Solution: Prepare a 0.3 M solution of DMPO in the phosphate buffer.

-

FeSO₄ Solution: Prepare a 0.5 mM solution of ferrous sulfate (Fe₂SO₄) in the phosphate buffer.

-

H₂O₂ Solution: Prepare a 4 mM solution of hydrogen peroxide (H₂O₂) in the phosphate buffer.

-

Test Sample (NADL-Met): Prepare the desired concentration of NADL-Met in the phosphate buffer.

-

-

Assay Procedure:

-

In a microcentrifuge tube, mix 0.2 mL of the NADL-Met solution, 0.2 mL of the DMPO solution, 0.2 mL of the FeSO₄ solution, and 0.2 mL of the H₂O₂ solution.

-

Prepare a control sample containing 0.2 mL of buffer instead of the NADL-Met solution.

-

Immediately transfer the reaction mixture into a 100 µL quartz capillary tube.

-

-

Measurement and Calculation:

-

Place the capillary tube into the cavity of an ESR spectrometer.

-

Record the ESR spectrum. Typical instrument settings might include: magnetic field 335.6 ± 5 mT, power 8 mW, modulation frequency 100 kHz.

-

Measure the signal intensity (peak height) of the DMPO-OH adduct quartet signal.

-

Calculate the percentage of hydroxyl radical scavenging activity using the formula: % Scavenging = [1 - (I_sample / I_control)] x 100 Where:

-

I_sample is the ESR signal intensity in the presence of NADL-Met.

-

I_control is the ESR signal intensity of the control sample.

-

-

An IC50 value can be determined by testing a range of NADL-Met concentrations.

-

Conclusion and Future Directions

N-Acetyl-DL-methionine demonstrates significant antioxidant activity through a dual mechanism of direct radical scavenging and indirect support of the endogenous glutathione system. Its efficacy in protecting vital biomolecules, such as proteins, from oxidative damage positions it as a promising candidate for applications in pharmaceutical formulations and as a potential therapeutic agent against conditions rooted in oxidative stress.[1][5][11]

While in vivo studies have substantiated its protective effects, a notable gap exists in the literature regarding standardized quantitative in vitro antioxidant data (IC50, ORAC values). Future research should focus on systematically benchmarking the antioxidant capacity of N-Acetyl-DL-methionine against established antioxidants like N-acetylcysteine, L-methionine, and Trolox using a comprehensive panel of assays. Such data will be invaluable for drug development professionals seeking to precisely formulate and validate its use as a functional antioxidant excipient or active pharmaceutical ingredient.

References

-

Aldini, G., Altomare, A., Baron, G., Vistoli, G., Carini, M., Borsani, L., & Sergio, F. (2018). N-Acetylcysteine as an antioxidant and disulphide breaking agent: the reasons why. Free Radical Research, 52(7), 751-762. [Link]

-

Kouno, Y., Anraku, M., Yamasaki, K., Okayama, Y., Iohara, D., Nakamura, H., ... & Otagiri, M. (2016). N-acetyl-L-methionine is a superior protectant of human serum albumin against post-translational oxidation as compared to N-acetyl-L-tryptophan. Biochemistry and Biophysics Reports, 6, 266-274. [Link]

-

Szala, V., Giedyk, K., & Pedzinski, T. (2023). The Fate of Sulfur Radical Cation of N-Acetyl-Methionine: Deprotonation vs. Decarboxylation. International Journal of Molecular Sciences, 24(3), 2895. [Link]

-

Terneus, M. V., Brown, J. M., Carpenter, A. B., & Valentovic, M. A. (2008). Comparison of S-Adenosyl-L-methionine (SAMe) and N-Acetylcysteine (NAC) Protective Effects on Hepatic Damage when Administered After Acetaminophen Overdose. Toxicology, 244(1), 25-34. [Link]

-

Zelaznik, A., & Spoljar, M. (2011). A spectroscopic and electrochemical investigation of the oxidation pathway of glycyl-D,L-methionine and its N-acetyl derivative induced by gold(III). Journal of Biological Inorganic Chemistry, 16(5), 747-757. [Link]

-

G-Biosciences. (n.d.). DPPH Antioxidant Assay, Cat # BAQ103, BAQ104. Retrieved from [Link]

-

A&A Pharmachem. (2024, January 4). N-Acetyl-L-methionine: A Superior Antioxidant for Your Product Line. [Link]

-

Spoljar, M., & Zelaznik, A. (2011). A spectroscopic and electrochemical investigation of the oxidation pathway of glycyl-D,L-methionine and its N-acetyl derivative induced by gold(III). ResearchGate. [Link]

-

Saleem, T. S., Basha, N. C., & Th-th, A. S. (2018). Comparative Protective Effects of N-Acetylcysteine, N-Acetyl Methionine, and N-Acetyl Glucosamine against Paracetamol and Phenacetin Therapeutic Doses–Induced Hepatotoxicity in Rats. International Journal of Hepatology, 2018, 7603437. [Link]

-

Terneus, M. V., Kiningham, K. K., Carpenter, A. B., Sullivan, D. M., & Valentovic, M. A. (2007). Comparison of S-Adenosyl-L-methionine and N-Acetylcysteine Protective Effects on Acetaminophen Hepatic Toxicity. ResearchGate. [Link]

-

Kedare, S. B., & Singh, R. P. (2011). DPPH Radical Scavenging Assay. MDPI. [Link]

-

van der Hel, W., van Guldener, C., van de Nes, J. C., Jakobs, C., & Stehouwer, C. D. (2003). N-Acetylcysteine improves the disturbed thiol redox balance after methionine loading. Clinical science (London, England : 1979), 105(2), 173–180. [Link]

-

Saleem, T. S., Basha, N. C., & Th-th, A. S. (2018). Comparative Protective Effects of N-Acetylcysteine, N-Acetyl Methionine, and N-Acetyl Glucosamine against Paracetamol and Phenacetin Therapeutic Doses–Induced Hepatotoxicity in Rats. Semantic Scholar. [Link]

-

Aldini, G., Altomare, A., Baron, G., Vistoli, G., Carini, M., Borsani, L., & Sergio, F. (2018). N-Acetylcysteine as an antioxidant and disulphide breaking agent: the reasons why. PubMed. [Link]

-

News-Medical.net. (2019, March 19). Using Reaction Kinetics for Hydrolysis of N-Acetyl-DL-Methionine. [Link]

-

Sachett, A., Gallas-Lopes, M., Conterato, G. M. M., Herrmann, A. P., & Piato, A. (2021). Antioxidant activity by DPPH assay: in vitro protocol. ResearchGate. [Link]

-

ResearchGate. (2013, October 10). Does anyone know an easy protocol for DPPH assay?. [Link]

-

ResearchGate. (n.d.). IC50 values of the antioxidant activity test using DPPH method. [Link]

-

AZoM. (2019, April 4). How to Determine Reaction Kinetics for Hydrolysis of N-Acetyl-DL-Methionine. [Link]

-

Rotruck, J. T., & Boggs, R. W. (1977). Comparative metabolism of L-methionine and N-acetylated derivatives of methionine. The Journal of nutrition, 107(3), 357–362. [Link]

-

Dalhoff, K., & Ranek, L. (1986). Effects of N-acetyl-DL-methionine on the liver, GSH synthesis and plasma ALAT level in male Bom:NMRI mice. General pharmacology, 17(6), 647–649. [Link]

-

Moffett, J. R., Puthillathu, N., Vengilote, R., Apparsundaram, S., & Namboodiri, M. A. (2011). Detection of N-acetyl methionine in human and murine brain and neuronal and glial derived cell lines. Journal of neurochemistry, 118(2), 187–194. [Link]

-

Marine Biology. (n.d.). DPPH radical scavenging activity. [Link]

-

Giedyk, K., Szala, V., & Pedzinski, T. (2023). Assessment of Hydroxyl Radical Reactivity in Sulfur-Containing Amino Acid Models Under Acidic pH. Molecules (Basel, Switzerland), 28(15), 5857. [Link]

-

Moreno Samayoa, A. (2024). Cysteine and Methionine Deprivation Sensitizes Cells to N-Acetyl Cysteine. UA Campus Repository. [Link]

-

Sal-Man, K., & Konrad, M. (2023). Probing the Role of Cysteine Thiyl Radicals in Biology: Eminently Dangerous, Difficult to Scavenge. Antioxidants (Basel, Switzerland), 12(10), 1875. [Link]

-

ResearchGate. (n.d.). Detection of N-acetyl methionine in human and murine brain and neuronal and glial derived cell lines. [Link]

-

Barone, E., Cenini, G., & Di Domenico, F. (2021). L-Methionine Protects against Oxidative Stress and Mitochondrial Dysfunction in an In Vitro Model of Parkinson's Disease. Antioxidants (Basel, Switzerland), 10(9), 1459. [Link]

-

Tufarelli, V., & Laudadio, V. (2015). Effects of methionine supplementation on the expression of oxidative stress-related genes in acute heat stress-exposed broilers. Journal of animal science and biotechnology, 6, 29. [Link]

-

Alagawany, M., & Tufarelli, V. (2021). Comparison of DL-Methionine and L-Methionine levels in liver metabolism activity in commercial broilers fed a diet without antibiotic growth promoters. Veterinary world, 14(1), 195–202. [Link]

Sources

- 1. Acetylcysteine - Wikipedia [en.wikipedia.org]

- 2. Detection of N-acetyl methionine in human and murine brain and neuronal and glial derived cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Comparative Protective Effects of N-Acetylcysteine, N-Acetyl Methionine, and N-Acetyl Glucosamine against Paracetamol and Phenacetin Therapeutic Doses–Induced Hepatotoxicity in Rats | Semantic Scholar [semanticscholar.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. N-acetyl-L-methionine is a superior protectant of human serum albumin against post-translational oxidation as compared to N-acetyl-L-tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Comparative Protective Effects of N-Acetylcysteine, N-Acetyl Methionine, and N-Acetyl Glucosamine against Paracetamol and Phenacetin Therapeutic Doses–Induced Hepatotoxicity in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jfda-online.com [jfda-online.com]

- 9. Effects of N-acetyl-DL-methionine on the liver, GSH synthesis and plasma ALAT level in male Bom:NMRI mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. N-Acetylcysteine as an antioxidant and disulphide breaking agent: the reasons why - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Comparative Protective Effects of N-Acetylcysteine, N-Acetyl Methionine, and N-Acetyl Glucosamine against Paracetamol and Phenacetin Therapeutic Doses-Induced Hepatotoxicity in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. dpph assay ic50: Topics by Science.gov [science.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to N-Acetyl-DL-methionine (CAS 1115-47-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-DL-methionine (CAS 1115-47-5), a derivative of the essential amino acid DL-methionine, serves as a crucial intermediate and active compound in various biochemical and pharmaceutical applications.[1][2] Its acetylation enhances stability and modifies solubility, rendering it a versatile tool in research and development.[3][4] This guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and applications of N-Acetyl-DL-methionine, tailored for the scientific community.

Chemical Identity and Physicochemical Properties

N-Acetyl-DL-methionine is a white crystalline solid.[5] It is a racemic mixture of N-acetyl-D-methionine and N-acetyl-L-methionine. The presence of the acetyl group on the nitrogen atom of the amino group distinguishes it from its parent amino acid, methionine.

| Property | Value | Source(s) |

| CAS Number | 1115-47-5 | [6] |

| Molecular Formula | C₇H₁₃NO₃S | [6] |

| Molecular Weight | 191.25 g/mol | [6] |

| IUPAC Name | 2-acetamido-4-(methylsulfanyl)butanoic acid | [6] |

| Synonyms | Ac-DL-Met-OH, Acetyl-DL-methionine, DL-N-Acetylmethionine | [6] |

| Appearance | White to off-white crystalline powder | [4][5] |

| Melting Point | 114 - 119 °C | [5] |

| Boiling Point | 453.6 °C (predicted) | [6] |

| Solubility | Soluble in water, ethanol, and ethyl acetate. Slightly soluble in DMSO and methanol. | [5] |

| pKa | 3.50 (predicted) | |

| LogP | 0.1 (computed) | [6] |

Spectroscopic Characterization

The structural elucidation of N-Acetyl-DL-methionine is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides characteristic signals corresponding to the different protons in the molecule. A representative spectrum would show signals for the acetyl methyl protons, the methine proton, the methylene protons of the ethyl group, and the S-methyl protons.[7][8]

-

¹³C NMR: The carbon NMR spectrum displays distinct peaks for each carbon atom, including the carbonyl carbons of the acetyl and carboxylic acid groups, the methine carbon, the methylene carbons, and the methyl carbons.[9]

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups.[10] Characteristic absorption bands include:

-

O-H stretch: A broad band in the region of 2500-3300 cm⁻¹ corresponding to the carboxylic acid hydroxyl group.

-

N-H stretch: A band around 3300-3500 cm⁻¹ from the amide group.

-

C=O stretch: Strong absorptions around 1700-1725 cm⁻¹ (carboxylic acid) and 1620-1650 cm⁻¹ (amide I band).

-

C-N stretch and N-H bend: Amide II band around 1530-1550 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Under electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z 192.06 is typically observed. Fragmentation patterns can provide further structural information, with common losses including water, carbon monoxide, and fragments related to the thioether side chain.[11]

Synthesis and Purification

A common laboratory-scale synthesis of N-Acetyl-DL-methionine involves the acetylation of DL-methionine.[3]

Laboratory Synthesis Protocol

This protocol is based on the reaction of DL-methionine with acetic anhydride.[12][13]

Materials:

-

DL-Methionine

-

Acetic Anhydride

-

Aqueous alkali solution (e.g., Sodium Hydroxide)

-

Ethyl acetate

-

Hydrochloric acid or Sulfuric acid

-

Activated carbon

-

Ice

Equipment:

-

Reaction flask with a stirrer and dropping funnel

-

pH meter or pH paper

-

Separatory funnel

-

Rotary evaporator

-

Crystallization dish

-

Büchner funnel and vacuum flask

Procedure:

-

Dissolve DL-methionine in an aqueous alkali solution in the reaction flask and cool the mixture in an ice bath.

-

Slowly add acetic anhydride to the stirred solution while maintaining the temperature between 20°C and 60°C.[12]

-

Monitor and maintain the pH of the reaction mixture between 6.5 and 10.0 by the controlled addition of the aqueous alkali solution.[12]

-

After the addition is complete, continue stirring for a specified period to ensure the reaction goes to completion.

-

Acidify the reaction mixture with hydrochloric or sulfuric acid to precipitate the N-Acetyl-DL-methionine.[12]

-

Extract the product into ethyl acetate.[12]

-

Wash the organic layer with water.

-

Treat the ethyl acetate solution with activated carbon to decolorize it, followed by filtration.[12]

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.[12]

-

Cool the concentrated solution to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.[12]

Analytical Methodology

High-Performance Liquid Chromatography (HPLC) is a standard method for the analysis of N-Acetyl-DL-methionine.

Quantitative HPLC-UV Protocol

This method is designed for the quantification of N-Acetyl-DL-methionine in bulk or formulated products.

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 20 mM ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio may need to be optimized.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection: UV at 230 nm

-

Injection Volume: 10 µL

Procedure:

-

Standard Preparation: Prepare a stock solution of N-Acetyl-DL-methionine reference standard in the mobile phase. Create a series of calibration standards by diluting the stock solution.

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration. Filter the sample through a 0.45 µm filter before injection.

-

Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.

-

Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of N-Acetyl-DL-methionine in the samples from the calibration curve.

Mechanism of Action and Biological Role

N-Acetyl-DL-methionine primarily functions as a more stable and bioavailable precursor to the essential amino acid L-methionine.[14] Upon administration, it is deacetylated in the body to release L-methionine. L-methionine is a critical component in several metabolic pathways:

-

Protein Synthesis: As a fundamental building block of proteins.

-

Transmethylation Reactions: L-methionine is converted to S-adenosylmethionine (SAMe), the universal methyl group donor for the methylation of DNA, RNA, proteins, and lipids.[15]

-

Glutathione Synthesis: The sulfur atom of methionine is a precursor for the synthesis of cysteine, which is a key component of the major intracellular antioxidant, glutathione (GSH).[15][16]

Caption: Metabolic fate of N-Acetyl-DL-methionine.

Applications in Research and Drug Development

Liver Disease Models

Due to its role in glutathione synthesis and SAMe production, N-Acetyl-DL-methionine has been investigated for its hepatoprotective effects.[14][17] It has been shown to mitigate liver damage in various experimental models by replenishing hepatic glutathione levels and protecting against oxidative stress.[15][17][18]

Neuroprotection

Emerging research suggests a potential neuroprotective role for methionine and its derivatives. S-adenosylmethionine, derived from methionine, is crucial for neurotransmitter synthesis and maintaining neuronal membrane fluidity. A combination of N-acetyl cysteine, acetyl-L-carnitine, and S-adenosylmethionine has demonstrated cognitive benefits and neuroprotection in animal models.[19] The bioavailability of N-Acetyl-DL-methionine makes it a candidate for further investigation in neurodegenerative disease research.[4][20]

Toxicology and Safety

N-Acetyl-DL-methionine is generally considered to have low toxicity.

| Toxicity Data | Value | Source(s) |

| Acute Oral LD50 (Rat) | > 5,000 mg/kg | [1][21] |

| Acute Inhalation LC50 (Rat) | > 5.25 mg/L (4 h) | [1] |

| Intraperitoneal LD50 (Mouse) | 6,700 mg/kg | [22] |

Safety and Handling:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and safety glasses.[23]

-

Handling: Avoid creating dust. Ensure adequate ventilation. Wash hands thoroughly after handling.[23]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[23]

-

In case of exposure:

References

-

The Chemistry of N-Acetyl-DL-Methionine: Synthesis and Industrial Applications. Ningbo Inno Pharmchem Co., Ltd. [Link]

-

Shea TB, et al. Effects of dietary supplementation with N-acetyl cysteine, acetyl-L-carnitine and S-adenosyl methionine on cognitive performance and aggression in normal mice and mice expressing human ApoE4. PubMed. [Link]

-

N-Acetyl-DL-methionine. PubChem. [Link]

-

Moovendaran K, Natarajan S. Growth of bulk single crystal of N-acetyl DL-methionine and its spectral characterization. PubMed. [Link]

-

Moovendaran K, Natarajan S. Growth of bulk single crystal of N-acetyl DL-methionine and its spectral characterization. ResearchGate. [Link]

-

Skoglund LA, Ingebrigtsen K, Nafstad I. Effects of N-acetyl-DL-methionine on the liver, GSH synthesis and plasma ALAT level in male Bom:NMRI mice. PubMed. [Link]

-

L-methionine, N-acetyl-, methyl ester - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

- Process for the production of n-acetyl-l-methionine.

-

DEVELOPMENT OF A RELIABLE HPLC TEST METHOD FOR ANALYSIS OF NAC. Shaklee. [Link]

-

Sreenivasa Charan Archakam, Sridhar Chenchugari, Chandrasekhar Kothapalli Banoth. Quantitative determination of N-Acetyl cysteine by RP-HPLC method in bulk and parenteral injection. Indo American Journal of Pharmaceutical Sciences. 2018;05(08):7532-7538. [Link]

-

DL-Methionine. Organic Syntheses. [Link]

-

Showing metabocard for N-Acetyl-L-methionine (HMDB0011745). HMDB. [Link]

-

Detection of N-acetyl methionine in human and murine brain and neuronal and glial derived cell lines. ResearchGate. [Link]

-

An, P., et al. Methionine metabolism in chronic liver diseases: an update on molecular mechanism and therapeutic implication. Signal Transduction and Targeted Therapy. 2020;5(1):280. [Link]

- Process of producing nu-acetyl methionine.

-

Fisher, G., et al. Detection of N-acetyl methionine in human and murine brain and neuronal and glial derived cell lines. PubMed. [Link]

-

Development and Validation of an Analytical Method for Related Substances in N-acetyl–L-cysteine Effervescent Tablets by RP-HPLC. International Journal of Pharmaceutical Education and Research. [Link]

-

Glowacki, R., et al. Determination of N-Acetylcysteine and Main Endogenous Thiols in Human Plasma by HPLC with Ultraviolet Detection in the Form of Their S-Quinolinium Derivatives. ResearchGate. [Link]

-

Protein involved in longevity also slows nerve degeneration. Life Extension. [Link]

-

Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem... ResearchGate. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

The most significant FTIR bands (cm À1 ) of the DL-methionine and its complexes. ResearchGate. [Link]

-

Ion fragmentation of small molecules in mass spectrometry. UAB. [Link]

-

Analysis of Macromolecule Resonances in ¹H NMR Spectra of Human Brain. MRI Questions. [Link]

-

Methionine Adenosyltransferase 1A and S-Adenosylmethionine in Alcohol-Associated Liver Disease. MDPI. [Link]

-

Proton migration and its effect on the MS fragmentation of N-acetyl OMe proline. OSU Chemistry. [Link]

-

Relationship: Fatty Liver Disease and DL-Methionine. Caring Sunshine. [Link]

Sources

- 1. merck.com [merck.com]

- 2. hmdb.ca [hmdb.ca]

- 3. nbinno.com [nbinno.com]

- 4. Longevity Protein Slows Nerve Degeneration - Life Extension [lifeextension.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. N-Acetyl-DL-methionine | C7H13NO3S | CID 6180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. N-Acetyl-DL-methionine(1115-47-5) 1H NMR spectrum [chemicalbook.com]

- 9. N-Acetyl-DL-methionine(1115-47-5) 13C NMR spectrum [chemicalbook.com]

- 10. Growth of bulk single crystal of N-acetyl DL-methionine and its spectral characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. N-Acetyl-D,L-Methionine - N-Acetyl-DL-methionine, Methionamine [sigmaaldrich.com]

- 12. US4011263A - Process for the production of n-acetyl-l-methionine - Google Patents [patents.google.com]

- 13. US2745873A - Process of producing nu-acetyl methionine - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. Methionine metabolism in chronic liver diseases: an update on molecular mechanism and therapeutic implication - PMC [pmc.ncbi.nlm.nih.gov]

- 16. caringsunshine.com [caringsunshine.com]

- 17. Effects of N-acetyl-DL-methionine on the liver, GSH synthesis and plasma ALAT level in male Bom:NMRI mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Effects of dietary supplementation with N-acetyl cysteine, acetyl-L-carnitine and S-adenosyl methionine on cognitive performance and aggression in normal mice and mice expressing human ApoE4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Detection of N-acetyl methionine in human and murine brain and neuronal and glial derived cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. merck.com [merck.com]

- 22. cdhfinechemical.com [cdhfinechemical.com]

- 23. fishersci.com [fishersci.com]

N-Acetyl-DL-Methionine: A Comprehensive Guide to its Solubility in Organic Solvents

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract